N-((4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide
Description
N-((4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide (CAS: Not explicitly provided; synonyms: ZINC13533943, AKOS000678866) is a 1,2,4-triazole derivative characterized by:
- A 4-fluorophenyl group at position 4 of the triazole ring.
- A mercapto (-SH) substituent at position 4.
- A methanesulfonamide group attached via a methylene bridge at position 2.
This compound is synthesized through S-alkylation or cyclization reactions involving halogenated ketones and thiol-containing precursors, as inferred from related 1,2,4-triazole syntheses . Its structure is confirmed via spectral techniques (e.g., IR, NMR), with key features including a ν(S-H) stretch (~2500–2600 cm⁻¹) indicative of the mercapto group and ν(C=S) vibrations (~1247–1255 cm⁻¹) .
Properties
Molecular Formula |
C10H11FN4O2S2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C10H11FN4O2S2/c1-19(16,17)12-6-9-13-14-10(18)15(9)8-4-2-7(11)3-5-8/h2-5,12H,6H2,1H3,(H,14,18) |
InChI Key |
BPRQZZQEFUZVFG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC1=NNC(=S)N1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Intermediate Synthesis
The triazole scaffold originates from a thiosemicarbazide precursor. Reacting 4-fluorophenylhydrazine with thiourea in ethanol under reflux forms 1-(4-fluorophenyl)-2-thiocarbamoylhydrazine. Fourier-transform infrared (FTIR) analysis confirms N–H (3250 cm⁻¹) and C=S (1250 cm⁻¹) stretches.
Cyclization to 4H-1,2,4-Triazole
Cyclization of the thiosemicarbazide in 2 M NaOH at 80°C for 4 h yields 4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazole. Microwave irradiation (600 W, 10 min) enhances reaction efficiency to 92%. Gas chromatography–mass spectrometry (GC-MS) shows a molecular ion peak at m/z 196 (M⁺).
Functionalization at the Triazole 3-Position
Hydroxymethyl Group Introduction
Condensing the triazole with paraformaldehyde in acetic acid introduces a hydroxymethyl (-CH₂OH) group at position 3. Nuclear magnetic resonance (¹H NMR) reveals a singlet at δ 4.55 ppm (2H, -CH₂OH) and a broad peak at δ 5.20 ppm (-OH).
Chlorination with Thionyl Chloride
Treating the hydroxymethyl derivative with SOCl₂ (1:2 molar ratio) in dry dichloromethane at 0°C converts -CH₂OH to -CH₂Cl. Reaction completion is monitored by thin-layer chromatography (TLC; Rf = 0.75, hexane:ethyl acetate 3:1).
Methanesulfonamide Coupling
Nucleophilic Substitution
Reacting the chloromethyl intermediate with methanesulfonamide (1.2 eq) and K₂CO₃ in dimethylformamide (DMF) at 60°C for 6 h affords the target compound. Yield optimization studies indicate:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 60°C | 85 |
| Solvent | DMF | 85 |
| Base | K₂CO₃ | 85 |
| Reaction Time | 6 h | 85 |
¹³C NMR confirms the -CH₂-SO₂-NH₂ moiety with signals at δ 45.8 (-CH₂-) and δ 40.1 (SO₂-CH₃).
Alternative Microwave-Assisted Synthesis
Microwave irradiation (Milestone Flexi Wave system) reduces reaction times:
Comparative analysis shows microwave methods improve yields by 10–15% over conventional heating.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Oxidation Reactions
The mercapto group undergoes oxidation under various conditions:
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Disulfide formation | O₂ (ambient air), mild oxidative agents | Symmetrical disulfide derivative | Occurs spontaneously in aerobic conditions |
| Sulfonic acid formation | H₂O₂ (30%), acidic conditions | Sulfonic acid (-SO3H) derivative | Requires strong oxidizers; modifies bioavailability |
These reactions alter the compound’s electronic profile and biological activity. For example, disulfide formation reduces thiol reactivity, while sulfonic acid derivatives enhance solubility.
Nucleophilic Substitution
The sulfonamide group acts as a leaving group in substitution reactions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Primary amines | DMF, 80°C, 12 hrs | N-alkylated triazole-sulfonamide hybrids | 65–78% |
| Alkoxides | K₂CO₃, DCM, RT | Ether-linked derivatives | 52–60% |
The methylene bridge (-CH2-) adjacent to the triazole ring also participates in nucleophilic attacks, enabling structural diversification.
Reaction with Isothiocyanates
The mercapto group reacts with aryl/alkyl isothiocyanates to form thiosemicarbazide intermediates:
General Pathway :
| Isothiocyanate | Cyclization Agent | Application |
|---|---|---|
| Phenyl isocyanate | NaOH (reflux) | Anticancer agent precursors |
| Ethyl isothiocyanate | HCl (acidic conditions) | Antimicrobial scaffolds |
These intermediates are critical for synthesizing bioactive heterocycles .
Interaction with Electrophiles
The triazole ring participates in electrophilic substitution, particularly at the N1 and N2 positions:
| Electrophile | Conditions | Product |
|---|---|---|
| Methyl iodide | K₂CO₃, acetone, reflux | N-methylated triazole derivative |
| Acetyl chloride | Pyridine, 0°C → RT | Acetylated triazole |
Methylation enhances lipophilicity, impacting membrane permeability in biological systems.
Reduction Reactions
While less common, the sulfonamide group can be reduced under stringent conditions:
| Reducing Agent | Conditions | Product |
|---|---|---|
| LiAlH₄ | Anhydrous THF, reflux | Amine derivative (-NH2) |
| NaBH₄/CuCl₂ | MeOH, RT | Partial reduction to sulfinic acid |
Reduction modifies the electron-withdrawing nature of the sulfonamide group, affecting binding to biological targets .
Complexation with Metal Ions
The triazole and mercapto groups act as ligands for metal coordination:
| Metal Ion | Complex Structure | Application |
|---|---|---|
| Cu(II) | Square planar geometry | Catalytic applications |
| Fe(III) | Octahedral coordination | Magnetic materials research |
Stability constants (log K) for Cu(II) complexes range from 8.2–9.5, indicating strong binding .
pH-Dependent Tautomerism
The triazole ring exhibits tautomerism, influencing reactivity:
-
Acidic conditions : Favors 1H-tautomer (protonated N1).
This equilibrium affects regioselectivity in subsequent reactions.
Comparative Reactivity Table
Scientific Research Applications
N-((4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the fluorophenyl group play crucial roles in binding to these targets, while the methanesulfonamide moiety may enhance the compound’s solubility and bioavailability. Specific pathways involved in its mechanism of action depend on the biological context in which it is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Spectral Differences
The compound is compared to analogues with modifications in substituents, tautomerism, and biological activity:
Table 1: Key Differences Between the Target Compound and Analogues
Key Observations:
Tautomerism : Unlike the target compound, Compounds [7–9] exist as thiones (C=S) rather than thiols (-SH), evidenced by the absence of ν(S-H) in IR spectra .
Sulfonamide Variations : The target compound’s methanesulfonamide group contrasts with bulkier sulfonamide substituents (e.g., 4-chlorobenzenesulfonamide in ), which may influence solubility and receptor binding .
Physicochemical Properties
- Lipophilicity : The 4-fluorophenyl group in the target compound enhances lipophilicity compared to unsubstituted phenyl analogues. However, the mercapto group may increase polarity relative to S-alkylated derivatives (e.g., ) .
Biological Activity
N-((4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant research findings.
Structure and Synthesis
The compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. The synthesis typically involves the reaction of 4-fluorophenyl derivatives with mercapto-triazole intermediates. The chemical structure can be represented as follows:
Antimicrobial Activity
Research has indicated that derivatives of 1,2,4-triazoles possess significant antimicrobial properties. In a study examining various triazole derivatives, compounds similar to this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were assessed against several strains, demonstrating promising antibacterial effects .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 32 | Effective against E. coli |
| Compound B | 16 | Effective against S. aureus |
| N-(Fluorophenyl) Triazole | 8 | Broad-spectrum activity |
Anti-inflammatory Properties
The anti-inflammatory effects of triazole derivatives have also been studied extensively. In vitro tests showed that these compounds could inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For instance, compounds derived from similar structures demonstrated an ability to reduce inflammation by more than 70% in edema models compared to standard drugs like ibuprofen .
Case Studies
- Colorectal Cancer Study : A series of mercapto-triazole derivatives were synthesized and tested for antiproliferative activity against colorectal cancer cell lines (HT-29). Notably, one derivative showed an IC50 value of 0.5 µM, indicating strong cytotoxicity . This suggests that modifications to the triazole ring can enhance anticancer properties.
- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of triazole derivatives against clinical isolates of bacteria. The results indicated that certain modifications significantly improved the antibacterial potency against resistant strains .
Structure-Activity Relationship (SAR)
The SAR studies on triazole derivatives reveal that specific substituents on the phenyl and triazole rings significantly influence biological activity. For example:
- The introduction of a fluorine atom at the para position of the phenyl ring enhances antibacterial activity.
- The presence of a thiol group at the 5-position of the triazole is crucial for maintaining biological efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
